
2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with cyclopropylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid
- 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide
Uniqueness
2-(4-Amino-1H-pyrazol-1-YL)-N-cyclopropylpropanamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials, as it can interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
1152505-76-4 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopropylpropanamide |
InChI |
InChI=1S/C9H14N4O/c1-6(9(14)12-8-2-3-8)13-5-7(10)4-11-13/h4-6,8H,2-3,10H2,1H3,(H,12,14) |
InChI Key |
YIUQIKPWBQINKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CC1)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)
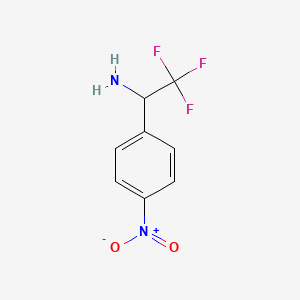
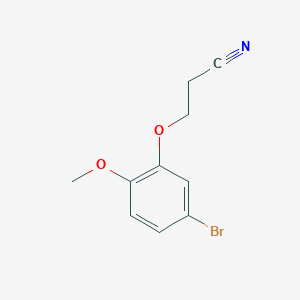
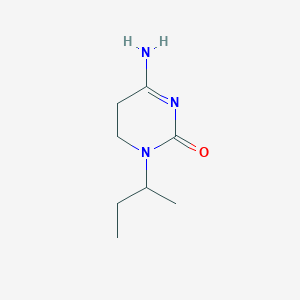
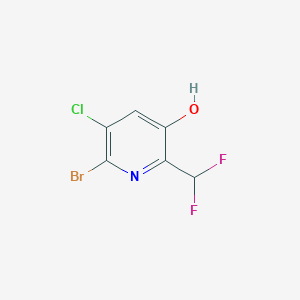
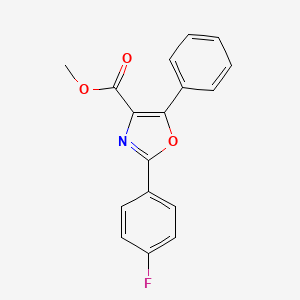
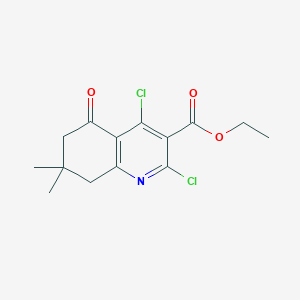
![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
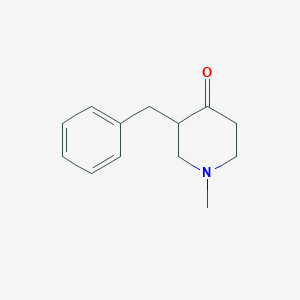
![7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13085155.png)
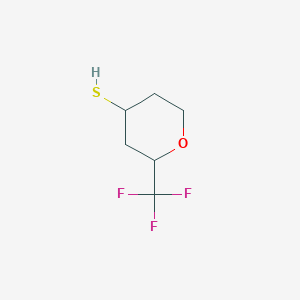
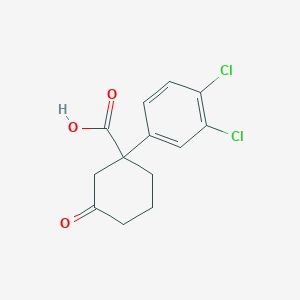
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
![tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13085180.png)
